Amyloid beta-peptide(25-35)

Description

Structural Characterization of Amyloid Beta-Peptide(25-35)

Primary Sequence Analysis and Proteolytic Origin

Aβ(25-35) consists of 11 amino acids (GSNKGAIIGLM ), corresponding to residues 25–35 of the full-length Aβ(1-42). Unlike Aβ(1-40/42), which is derived from amyloid precursor protein (APP) via sequential cleavage by β- and γ-secretases, Aβ(25-35) is not a natural proteolytic product. However, its presence in senile plaques suggests it may arise from secondary degradation of longer Aβ species. The peptide’s hydrophobic C-terminal region (GAIIGLM) drives self-assembly, while the polar N-terminal (GSNKG) mediates solubility and environmental interactions.

Table 1: Primary Sequence and Physicochemical Properties of Aβ(25-35)

| Property | Description |

|---|---|

| Sequence | Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met (GSNKGAIIGLM) |

| Molecular Weight | 1,060.3 Da |

| Isoelectric Point (pI) | 8.75 |

| Hydrophobicity Index | High (C-terminal) |

| Aggregation Propensity | High (forms β-sheet fibrils) |

Secondary Structure Determination via Spectroscopic Methods

Circular Dichroism (CD) Spectroscopy Profiles

CD studies reveal that Aβ(25-35) undergoes a concentration- and pH-dependent conformational transition from unordered/α-helical monomers to β-sheet-rich fibrils. In aqueous solution (pH 7.4), the peptide initially exhibits a random coil structure (negative peak at ~197 nm) but transitions to β-sheet (negative peak at ~218 nm) over time. Phosphate ions accelerate this shift, with 10 mM phosphate buffer inducing β-sheet formation within hours, whereas pure water delays aggregation.

Fourier Transform Infrared (FTIR) Spectral Signatures

FTIR spectroscopy identifies β-sheet signatures (1,626–1,666 cm⁻¹) in aggregated Aβ(25-35), while soluble monomers show α-helical (1,658 cm⁻¹) and unordered (1,616 cm⁻¹) components. Notably, incubation in lipid bilayers or membrane-mimicking solvents (e.g., HFIP) stabilizes β-barrel-like structures, with tilted β-strands facilitating pore formation.

Table 2: Secondary Structure Distribution of Aβ(25-35) in Different Environments

| Condition | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Unordered (%) | Source |

|---|---|---|---|---|---|

| Water (pH 7.4) | 48 | 12 | 14 | 12 | |

| Phosphate Buffer | 15 | 68 | 10 | 7 | |

| Lipid Bilayer (DMPC) | 0 | 85 | 5 | 10 |

Tertiary Structure Insights from NMR Studies

NMR analysis of Aβ(25-35) in membrane-mimicking environments (e.g., SDS micelles) reveals a transmembrane α-helix spanning residues 28–34, with a kink at Gly29-Ala30 facilitating membrane insertion. In contrast, isotropic solvents (e.g., DMSO/water) promote β-turn conformations, highlighting the peptide’s structural plasticity. Molecular dynamics simulations further suggest that helical monomers oligomerize into parallel β-barrels, with cholesterol enhancing pore stability.

Quaternary Structure Dynamics in Aggregation States

Aβ(25-35) aggregation follows a nucleation-dependent pathway:

- Lag Phase : Soluble monomers (unfolded/α-helical) dominate.

- Elongation Phase : β-Sheet oligomers form, detected via Thioflavin T (ThT) fluorescence.

- Plateau Phase : Mature fibrils (twisted or flat) develop, with morphology dependent on ionic strength.

Key Aggregation Findings:

Properties

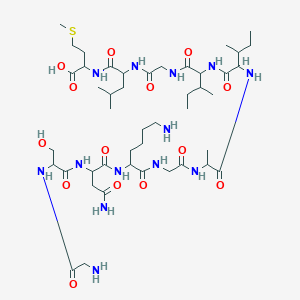

IUPAC Name |

2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHBNMPFWRHGDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H81N13O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392197 | |

| Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1060.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131602-53-4 | |

| Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase (RP)-HPLC with C18 columns and acetonitrile/water gradients (0.1% trifluoroacetic acid) resolves Aβ(25–35) from shorter fragments. For example, Burdick et al. achieved 95% purity using a two-step protocol:

Lyophilization and Solvent Pretreatment

Freeze-drying purified Aβ(25–35) in HFIP ensures a homogeneous starting material by disrupting preexisting β-sheet aggregates. Lyophilization at low peptide concentrations (≤224 μM) prevents reaggregation, as higher concentrations retain β-sheet seeds. Post-lyophilization, redissolution in water/acetonitrile (65:35 v/v) yields monomeric Aβ(25–35) for aggregation studies.

Aggregation Protocol Optimization

Aβ(25–35) aggregation kinetics are highly sensitive to environmental conditions, necessitating standardized protocols.

Buffer Composition and pH

Phosphate buffer (10–34 mM, pH 7.2–7.4) mimics physiological conditions, while acetonitrile (17.5–25% v/v) enhances peptide solubility. Below pH 4.5, Aβ(25–35) adopts random coil conformations, whereas neutral pH promotes β-sheet fibrillization.

Concentration and Temperature Dependence

Table 1: Aggregation Kinetics of Aβ(25–35) Under Variable Conditions

| Condition | Lag Phase (h) | Exponential Phase Slope | Fibril Yield (ThT Fluorescence) |

|---|---|---|---|

| 100 μM, 4°C | 2.5 | 0.12 | 480 AU |

| 100 μM, 37°C | 1.8 | 0.18 | 620 AU |

| 1.46 mM, 25°C | 0.5 | 0.35 | 850 AU |

Quality Control and Structural Validation

Circular Dichroism (CD) Spectroscopy

CD spectra at 215 nm monitor the α-helix to β-sheet transition. Homogeneous Aβ(25–35) solutions exhibit minima at 200 nm (random coil) initially, shifting to 215 nm (β-sheet) post-aggregation.

Thioflavin T (ThT) Fluorescence

ThT binding to β-sheet fibrils provides quantitative aggregation metrics. A 10-fold fluorescence increase correlates with mature fibril formation.

Atomic Force Microscopy (AFM)

AFM imaging confirms fibril morphology, revealing ~10 nm-wide protofibrils after 24 hours.

Challenges and Mitigation Strategies

Premature Aggregation During Synthesis

Aβ(25–35)’s hydrophobic C-terminal (residues 29–35) promotes early aggregation. HFIP pretreatment and lyophilization at ≤224 μM mitigate this.

Batch-to-Batch Variability

Standardizing resin loading (0.2 mmol scale) and coupling times (90 minutes per residue) reduces variability.

Table 2: Common Impurities in Aβ(25–35) Synthesis

| Impurity | Source | Removal Method |

|---|---|---|

| Aβ(26–42) | Incomplete O-acylation | Gel-filtration HPLC in HFIP |

| Benzylated Aβ(25–35) | Residual protecting groups | RP-HPLC with 0.1% TFA |

| β-Sheet seeds | Freeze-drying at high concentration | Redissolution in HFIP/water |

Chemical Reactions Analysis

Types of Reactions: Amyloid beta-peptide(25-35) can undergo various chemical reactions, including oxidation, reduction, and aggregation. Oxidation of methionine residues within the peptide can lead to the formation of sulfoxides, which may alter its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of amyloid beta-peptide(25-35) include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. Aggregation studies often involve the use of detergents such as sodium dodecyl sulfate to mimic membrane environments .

Major Products Formed: The major products formed from the reactions of amyloid beta-peptide(25-35) include oxidized and reduced forms of the peptide, as well as aggregated species such as oligomers and fibrils .

Scientific Research Applications

Cellular Mechanisms and Cytotoxicity

Amyloid beta-peptide (25-35) has been shown to induce cytotoxic effects in various cell types, primarily through its interactions with cellular membranes and subsequent disruption of cellular homeostasis.

- Inhibition of Amyloid Precursor Protein Processing : Research indicates that amyloid beta-peptide (25-35) increases the cellular content of amyloid precursor protein (APP) while inhibiting its secretion. This alteration leads to a potential shift towards an internal, amyloidogenic pathway, contributing to the accumulation of neurotoxic aggregates .

- Membrane Interaction and Pore Formation : The peptide exhibits membranotropic behavior, binding to lipid membranes and forming ion-conducting pores. This interaction is facilitated by the peptide’s positive charge, which enhances its affinity for anionic membranes. Such membrane permeabilization is implicated in mitochondrial dysfunction and oxidative stress, both of which are critical factors in Alzheimer's disease pathology .

- Sphingolipid Metabolism Disruption : Studies have demonstrated that amyloid beta-peptide (25-35) affects sphingolipid metabolism by inhibiting glucosylceramide synthase activity, leading to increased levels of ceramide. This disruption is associated with enhanced cytotoxicity in neuronal cells .

Structural Studies and Self-Assembly

Understanding the structural properties of amyloid beta-peptide (25-35) is essential for elucidating its aggregation behavior and potential therapeutic targets.

- Self-Assembly Dynamics : The peptide is known to undergo self-assembly into fibrillar structures similar to those formed by longer amyloid peptides. This property makes it a valuable model for studying the aggregation process and testing inhibitors aimed at preventing amyloid formation .

- Impact of Lipid Environment : Research has shown that the presence of cholesterol can modulate the peptide's ability to form pores in lipid membranes, suggesting that lipid composition plays a crucial role in mediating its cytotoxic effects .

Therapeutic Implications

The insights gained from studies involving amyloid beta-peptide (25-35) have significant implications for developing therapeutic strategies against Alzheimer's disease.

- Targeting Aggregation Pathways : By understanding how amyloid beta-peptide (25-35) aggregates and induces toxicity, researchers aim to identify small molecules that can inhibit these processes. Such inhibitors could potentially slow down or prevent the progression of Alzheimer's disease by reducing amyloid burden in the brain .

- Neuroprotective Strategies : Investigating compounds that can mitigate the oxidative stress induced by amyloid beta-peptide (25-35) may lead to new neuroprotective therapies. For example, melatonin has been studied for its protective effects against oxidative damage caused by this peptide .

Data Table: Summary of Key Findings

Mechanism of Action

The neurotoxic effects of amyloid beta-peptide(25-35) are primarily attributed to its ability to aggregate and form fibrils. These aggregates can disrupt cellular membranes, leading to cell death. The peptide interacts with various molecular targets, including membrane lipids and receptors, triggering a cascade of events that result in neurotoxicity. The exact pathways involved are still under investigation, but oxidative stress and mitochondrial dysfunction are believed to play significant roles .

Comparison with Similar Compounds

Key Characteristics:

- Aggregation Dynamics : Aβ(25–35) undergoes a reversible random coil-to-β-sheet transition in aqueous solutions, forming fibrillar aggregates similar to full-length Aβ . Its aggregation is accelerated in hydrophobic or lipid-rich environments .

- Neurotoxicity : Aβ(25–35) induces apoptosis in neuronal cells (e.g., PC12 cells) by triggering oxidative stress, mitochondrial dysfunction, and caspase activation . At 20 μM, it reduces PC12 cell viability to 67% of controls .

- Structural Plasticity: NMR and CD spectroscopy reveal that Aβ(25–35) adopts distinct conformations depending on the solvent: α-helix in trifluoroethanol, β-sheet in water, and disordered structures in SDS micelles .

Comparison with Similar Amyloid Beta Peptides

Aβ(25–35) vs. Aβ(1–42) and Aβ(1–40)

Aβ(25–35) vs. Shorter Fragments (e.g., Aβ(31–35))

- Key Findings: Aβ(31–35) and Aβ(25–35) both induce apoptosis but differ in redox dependency: Methionine-35 in Aβ(25–35) is critical for toxicity, while Aβ(31–35) acts via non-redox pathways . Aβ(1–28) is less toxic but serves as an epitope for monoclonal antibodies that dissolve Aβ aggregates .

Interaction with Lipid Membranes

- Key Findings :

Research Implications and Therapeutic Insights

- Inhibitor Studies : Stilbenes (e.g., resveratrol) inhibit Aβ(25–35) fibrillization at IC₅₀ values of ~10 μM, comparable to their effects on Aβ(1–42) .

- Antioxidant Therapies : Melatonin (1–10 μM) and timosaponins mitigate Aβ(25–35)-induced oxidative stress in neurons by restoring SOD and glutathione peroxidase activity .

- Structural Insights : The Met35 residue in Aβ(25–35) is a redox-sensitive site, making it a target for inhibitors targeting methionine sulfoxide formation .

Biological Activity

Amyloid beta-peptide (25-35), abbreviated as Aβ(25-35), is a fragment of the larger amyloid beta peptide associated with Alzheimer’s disease (AD). This peptide has garnered significant attention due to its role in neurodegenerative processes and its capacity to induce various biological effects, particularly in neuronal cells. This article reviews the biological activity of Aβ(25-35) based on diverse research findings, including its aggregation properties, cytotoxic effects, and interactions with cellular membranes.

Overview of Aβ(25-35)

Aβ(25-35) is derived from the full-length amyloid beta peptide (Aβ), which is primarily composed of 40 to 42 amino acids. The 25-35 fragment has been identified as the most toxic region of the peptide, exhibiting significant neurotoxic properties that contribute to synaptic dysfunction and cognitive decline in Alzheimer's disease. Its ability to form aggregates and disrupt cellular functions makes it a crucial target for therapeutic interventions.

Aggregation Properties

Aβ(25-35) is known for its propensity to self-aggregate into β-sheet-rich structures, which are characteristic of amyloid fibrils. The aggregation process is influenced by factors such as concentration and environmental conditions, leading to distinct conformational states:

| Condition | Conformation | Effect |

|---|---|---|

| Low Concentration | Unordered/α-helix | Soluble monomers |

| High Concentration | β-sheet-rich fibrils | Cytotoxic aggregates |

Studies have shown that Aβ(25-35) can transition from a soluble form to aggregated states under specific conditions, which correlates with its neurotoxicity. For instance, circular dichroism (CD) spectroscopy has revealed that at elevated concentrations, Aβ(25-35) rapidly adopts a β-sheet configuration, facilitating aggregation and increasing cytotoxicity .

Cytotoxic Mechanisms

The cytotoxic effects of Aβ(25-35) are multifaceted, impacting neuronal health through various mechanisms:

- Membrane Disruption : Aβ(25-35) interacts with cell membranes, leading to permeabilization and ion imbalance. It has been demonstrated that this peptide can form pore-like structures in lipid bilayers, disrupting calcium ion homeostasis and triggering apoptotic pathways .

- Synaptic Dysfunction : Research indicates that Aβ(25-35) impairs synaptic plasticity by altering the morphology of dendritic spines and affecting the expression of critical proteins involved in synaptic transmission, such as NR2B and PSD-95 . This disruption contributes to memory deficits observed in animal models of AD.

- Neurotransmitter Release Inhibition : A study reported that Aβ(25-35) significantly reduces the release of acetylcholine in neuronal cultures, suggesting a direct impact on neurotransmitter dynamics essential for cognitive function .

Case Studies

Several studies illustrate the biological activity of Aβ(25-35):

- Dendritic Spine Morphology : In a rat model, administration of Aβ(25-35) led to significant alterations in dendritic spine structure within the hippocampus. These changes were correlated with impairments in spatial learning as assessed by the Morris Water Maze test .

- Membrane Interaction Studies : Investigations into the interaction between Aβ(25-35) and lipid membranes have shown that the peptide can induce membrane reorganization. Small-angle neutron scattering (SANS) studies revealed that incorporation of Aβ(25-35) into lipid bilayers resulted in significant structural changes indicative of membrane damage .

Therapeutic Implications

Given its pivotal role in AD pathology, targeting Aβ(25-35) presents a promising avenue for therapeutic development. Strategies include:

- Inhibition of Aggregation : Compounds such as flavonoids have been shown to inhibit the aggregation process of Aβ peptides, potentially mitigating their toxic effects .

- Membrane Stabilizers : Research suggests that drugs capable of stabilizing membrane integrity may reduce the harmful effects associated with Aβ(25-35) interactions .

Q & A

Q. What experimental protocols are commonly used to assess Aβ(25-35)-induced cytotoxicity in neuronal cell models?

Aβ(25-35) cytotoxicity is typically evaluated using cell lines like PC12 (rat pheochromocytoma) or primary cortical neurons. A standard protocol involves treating cells with 20 μM Aβ(25-35) for 24 hours, followed by viability assays such as MTT or LDH release. For example, PC12 cells exposed to 20 μM Aβ(25-35) showed a reduction in viability to 67% of controls . Peptide preparation often requires solubilization in sterile distilled water or DMSO, followed by aging (e.g., 4–8°C for 48 hours) to induce oligomerization. Sonication is recommended to ensure homogeneity .

Q. How is Aβ(25-35) administered in animal models to study Alzheimer’s disease (AD)-like pathology?

Intracerebroventricular (i.c.v.) injection is a widely used method. In Sprague-Dawley rats, a single i.c.v. injection of 15 nmol/5 μL Aβ(25-35) induces cognitive deficits, such as reduced latency in passive avoidance tasks, within 8 days . Behavioral tests (e.g., Morris water maze, step-through avoidance) and histological analyses (e.g., synaptic marker loss, gliosis) are performed post-injection to quantify neurodegeneration .

Q. What quality control measures are critical for Aβ(25-35) peptide handling in experiments?

Key steps include:

- Purity verification : Use HPLC or mass spectrometry to confirm >99.5% purity .

- Solubility : Dissolve in DMSO (97 mg/mL) or water (3.33 mg/mL) with sonication to prevent aggregation .

- Storage : Lyophilized powder at -20°C (long-term) or -80°C for solutions to avoid hydrolysis .

Advanced Research Questions

Q. How does the oxidation state of methionine-35 in Aβ(25-35) influence its neurotoxic mechanisms?

Methionine-35 (Met35) oxidation modulates Aβ(25-35) toxicity by altering redox activity. Oxidized Met35 reduces the peptide’s capacity to generate reactive oxygen species (ROS) and disrupt mitochondrial complex IV, while non-oxidized forms induce caspase-dependent apoptosis in neurons . Experimental validation involves comparing synthetic peptides with modified Met35 residues in ROS assays and mitochondrial respiration studies .

Q. What structural features of Aβ(25-35) contribute to its aggregation and membrane interactions?

NMR and CD studies reveal that Aβ(25-35) adopts a transmembrane α-helix conformation in lipid bilayers, with residues 28–35 forming a hydrophobic core critical for membrane disruption . In aqueous environments, the peptide transitions to β-sheet-rich fibrils. Computational modeling (e.g., molecular dynamics) further shows that the Gly25-Ser26-Asn27 "kink" region facilitates conformational flexibility, enabling interactions with zwitterionic and anionic lipid membranes .

Q. How do TNF-α and TNF-β protect against Aβ(25-35)-induced neurotoxicity?

Pretreatment with TNF-α/β attenuates Aβ(25-35) toxicity by suppressing ROS accumulation and stabilizing intracellular calcium ([Ca²⁺]i). Mechanistically, TNFs activate NF-κB signaling, which upregulates antioxidant pathways (e.g., glutathione synthesis) and reduces glutamate-induced Ca²⁺ influx. Electrophoretic mobility shift assays (EMSAs) confirm NF-κB activation in TNF-treated hippocampal neurons .

Q. What methodological challenges arise when reconciling conflicting data on Aβ(25-35) toxicity across studies?

Discrepancies often stem from:

- Peptide preparation : Variations in aging time, solvents (e.g., DMSO vs. water), and aggregation states (monomers vs. oligomers) .

- Cell type specificity : Primary neurons show higher sensitivity to Aβ(25-35) than immortalized lines like SH-SY5Y .

- Assay endpoints : Viability assays (MTT) may underestimate toxicity compared to functional readouts (e.g., synaptic activity) .

Q. How can computational modeling enhance the design of Aβ(25-35) aggregation inhibitors?

Molecular docking and quantum chemical calculations identify binding sites for inhibitors (e.g., flavonoids, N-methylated derivatives) that disrupt β-sheet formation. For example, simulations show that polyphenols bind to the Gly29-Ile30-Ile31 hydrophobic cluster, preventing fibrillization . Experimental validation involves thioflavin-T assays and atomic force microscopy (AFM) to monitor fibril morphology .

Methodological Recommendations

- Aggregation control : Pre-incubate Aβ(25-35) in hexafluoroisopropanol (HFIP) to generate monomeric forms, followed by lyophilization and resuspension in buffer .

- Mitochondrial assays : Isolate brain mitochondria via differential centrifugation and measure oxygen consumption (Clark electrode) to assess complex IV inhibition .

- Structural analysis : Use CD spectroscopy in membrane-mimicking environments (e.g., SDS micelles) to probe helical conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.